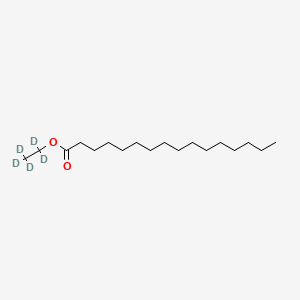

Ethyl Palmitate-d5

説明

特性

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRNKXNNONJFQO-PVGOWFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deuterium-labeled ethyl palmitate synthesis and purity

Precision Synthesis and Validation of Deuterium-Labeled Ethyl Palmitate ( )

Part 1: Strategic Overview & Chemical Logic

The Challenge of Isotopic Integrity

Synthesizing deuterated lipids requires more than standard organic chemistry yields; it requires the preservation of isotopic enrichment . The primary risk in labeling palmitate is not the loss of yield, but the dilution of isotopic purity through exchangeable protons or contamination with unlabeled congeners.

-

Target Molecule: Ethyl Palmitate-

( -

Precursors: Palmitic Acid-

(Expensive, limiting reagent) + Ethanol (Anhydrous, excess).[1] -

Reaction Type: Acid-Catalyzed Fischer Esterification.[1]

Why Fischer Esterification?

While acid chloride synthesis (

-

Equilibrium Control: Using anhydrous ethanol in vast excess (solvent-reactant) drives the equilibrium to the right (

), ensuring >98% conversion of the valuable -

Purification Simplicity: The excess ethanol and catalyst are easily removed, leaving the non-polar ester easy to purify via silica chromatography.

Part 2: Synthesis Workflow & Mechanism

The following diagram outlines the critical path from precursors to validated product.

Figure 1: Critical path for the synthesis of Ethyl Palmitate-

Part 3: Detailed Experimental Protocol

Safety Note: Sulfuric acid is corrosive.[1] Work in a fume hood.

Pre-requisite: All glassware must be oven-dried (

Materials

-

Palmitic Acid-

: 100 mg (0.34 mmol) [>98 atom % D].[1] -

Ethanol: 10 mL (Anhydrous, >99.5%).

-

Sulfuric Acid (

): 50 -

Solvents: n-Hexane (HPLC Grade), Ethyl Acetate, Sodium Bicarbonate (

).[1]

Step-by-Step Methodology

-

Dissolution (The "Swamping" Strategy): In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of Palmitic Acid-

in 10 mL of anhydrous ethanol.-

Logic: The molar ratio of Ethanol:Acid is >500:1. This massive excess forces the equilibrium toward the ester, negating the need for water removal apparatus (Dean-Stark) on this small scale.

-

-

Catalysis: Add 50

L of concentrated-

Mechanistic Insight: The acid protonates the carbonyl oxygen of the palmitic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol oxygen.

-

-

Reflux: Attach a reflux condenser (with a drying tube or

balloon on top). Heat the mixture to a gentle reflux (-

Checkpoint: Monitor via TLC (Mobile phase: 90:10 Hexane/EtOAc). The starting material (

) should disappear, replaced by the ester (

-

-

Quench and Extraction:

-

Cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove roughly 80% of the ethanol.

-

Dilute the residue with 20 mL n-Hexane and 20 mL Water .

-

Why Hexane? FAEEs are highly lipophilic.[1] Hexane selectively extracts the ester while leaving the acid catalyst and excess ethanol in the aqueous phase.

-

-

Wash Cycles (Critical for Purity):

-

Wash the organic (Hexane) layer twice with 15 mL of saturated

solution. -

Purpose: This neutralizes any trace sulfuric acid and converts any unreacted Palmitic Acid-

into sodium palmitate (soap), which partitions into the water layer, ensuring the organic layer contains only the ester. -

Wash once with Brine, dry over anhydrous

, and concentrate to dryness.[1]

-

Part 4: Purification (Flash Chromatography)

Distillation is risky for small batches (100 mg) due to hold-up volume loss.[1] Flash chromatography is the standard for >99% purity.

| Parameter | Specification |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Column Dimensions | 10 mm diameter x 150 mm length |

| Mobile Phase A | n-Hexane (100%) |

| Mobile Phase B | 95:5 Hexane:Ethyl Acetate |

| Loading | Dissolve crude oil in 0.5 mL Hexane |

Elution Strategy:

Part 5: Analytical Validation (E-E-A-T)

Validation must prove two things: Chemical Structure (is it an ester?) and Isotopic Purity (did we lose deuterium?).[1]

GC-MS Analysis (The Gold Standard)

Gas Chromatography-Mass Spectrometry is required to differentiate the labeled product from unlabeled contaminants.

-

Mode: Electron Impact (EI), 70 eV.[1]

-

SIM Mode (Selected Ion Monitoring): Focus on the molecular ion and specific fragments.

Key Diagnostic Ions:

| Ion Type | Unlabeled Ethyl Palmitate ( | Ethyl Palmitate- | Shift ( |

| Molecular Ion ( | m/z 284 | m/z 315 | +31 |

| McLafferty Rearrangement | m/z 88 | m/z 88 | 0* |

| Hydrocarbon Cluster | m/z 43, 57, 71 | m/z 46, 62, 78 | Variable |

*Note: The McLafferty ion (m/z 88) represents the ethyl group + the carbonyl + alpha-CH (with H transfer). In

Isotopic Purity Calculation

To certify the material for metabolic studies, calculate the Isotopic Enrichment (IE) :

1-

Requirement: Pharmaceutical grade tracers typically require IE > 98%.[1]

NMR Validation

-

NMR (CDCl3):

-

Unlabeled: Triplet at

2.3 (2H, -

Labeled (

): This triplet disappears (or broadens significantly) because the -

Confirmation: The ethyl group signals remain distinct: Quartet at

4.12 ( -

Interpretation: The presence of the ethyl signals without the fatty acid chain signals confirms the synthesis of the ester with a fully deuterated chain.

-

Part 6: Logical Troubleshooting (Decision Tree)

Figure 2: Troubleshooting logic for isotopic purity failures.

References

-

Refined Synthesis of FAEEs

-

GC-MS Validation Methodology

-

Isotopic Purity Calculations

-

Purification Standards

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. almacgroup.com [almacgroup.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. almacgroup.com [almacgroup.com]

- 11. orgsyn.org [orgsyn.org]

- 12. ijcea.org [ijcea.org]

Ethyl Palmitate-d5 stability and storage conditions

Technical Guide: Stability and Storage Protocols for Ethyl Palmitate-d5

Executive Summary

Ethyl Palmitate-d5 is a stable isotope-labeled fatty acid ethyl ester (FAEE) primarily used as an internal standard for the quantification of ethanol consumption biomarkers. While chemically robust as a saturated fatty acid ester, its utility as a quantitative standard is compromised by specific degradation pathways—most notably transesterification and hydrolysis .

This guide provides a technical framework for the storage, handling, and stability maintenance of Ethyl Palmitate-d5. It highlights the critical "Solvent Trap" regarding isotopic exchange, a frequent cause of analytical error in forensic and clinical toxicology.

Part 1: Physicochemical Profile & Compound Identity[1]

To ensure accurate quantification, researchers must distinguish between the two common deuterated forms of Ethyl Palmitate. The storage protocols differ significantly based on the position of the isotopic label.

| Property | Ethyl Palmitate-d5 (Ethyl-labeled) | Ethyl Palmitate-d31 (Chain-labeled) |

| Chemical Structure | ||

| Molecular Weight | ~289.51 g/mol | ~315.67 g/mol |

| Label Location | Ethyl Group (Critical for solvent choice) | Palmitate Chain |

| Primary Risk | Label loss via transesterification in ethanol. | Stable in ethanol (chemically). |

| Solubility | Soluble in Chloroform, Hexane, Ethyl Acetate, Ethanol. | Same. |

| Appearance | Colorless solid or liquid (MP ~24°C). | Colorless solid.[1] |

Technical Note: This guide focuses on Ethyl Palmitate-d5 (Ethyl-labeled) , the most common internal standard for FAEE analysis.

Part 2: Mechanisms of Degradation

Understanding why degradation occurs allows for the design of self-validating storage protocols.

Transesterification (The "Solvent Trap")

This is the most critical failure mode for Ethyl Palmitate-d5. If the standard is stored in a protic solvent (alcohol) that does not match the label, the isotopic tag can be "washed off."

-

Mechanism: In the presence of trace acid/base catalysts (impurities), the alkoxy group of the ester exchanges with the solvent alcohol.

-

The Scenario: Storing Ethyl Palmitate-d5 (Ethyl-labeled) in natural Ethanol .

-

The Result: The

group is replaced by

Hydrolysis

-

Mechanism: Ester + Water

Palmitic Acid + Ethanol-d5. -

Trigger: Moisture ingress during repeated freeze-thaw cycles.

-

Result: Loss of concentration accuracy; appearance of free fatty acid peaks.

Visualizing the Degradation Pathways

Figure 1: Degradation pathways. Note the red path (Transesterification) where the internal standard chemically converts into the analyte if stored in ethanol.

Part 3: Storage Protocols

The following protocols are designed to mitigate the risks identified above.

A. Neat (Solid) Storage

-

Temperature: -20°C is standard; -80°C is preferred for archival storage (>1 year).

-

Atmosphere: Purge vial headspace with inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation of the matrix, though saturated chains are relatively stable.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics to prevent phthalate leaching, which can interfere with MS analysis.

B. Solution Storage (Stock Standards)

-

Solvent Selection (CRITICAL):

-

Recommended: Hexane, Isooctane, or Chloroform. These are non-protic and prevent transesterification.

-

Forbidden: Methanol (forms Methyl Palmitate-d5), Ethanol (forms Ethyl Palmitate-d0 via exchange).

-

-

Concentration: Prepare high-concentration stocks (e.g., 1 mg/mL) to minimize solvent volume effects.

-

Shelf Life: 6–12 months at -20°C in sealed ampoules.

Storage Decision Tree

Figure 2: Storage workflow decision tree emphasizing the removal of risky solvents.

Part 4: Handling & Experimental Workflow

Preparation of Working Solutions

-

Equilibration: Allow the stock vial to reach room temperature (20–25°C) before opening. This prevents condensation of atmospheric water into the cold solvent (hydrolysis risk).

-

Aliquot Generation: Do not repeatedly freeze/thaw the primary stock. Aliquot the stock into single-use amber vials.

-

Dilution: For GC-MS analysis, dilute the working standard into the same solvent used for sample extraction (typically Hexane or Heptane).

Quality Control (Self-Validation)

Before running a batch of clinical/forensic samples, validate the integrity of the Ethyl Palmitate-d5.

-

Method: Run a "Zero Blank" (Solvent + IS only).

-

Criteria:

-

m/z Check: Confirm the base peak is shifted by +5 amu compared to the native reference.

-

Purity Check: The abundance of the d0 (native) ion must be <0.5% of the d5 ion. If d0 is present, transesterification has likely occurred during storage.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12366, Ethyl palmitate. Retrieved from [Link]

-

Wozniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters... in meconium. Scientific Reports. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Fatty Acid Ethyl Ester (FAEE) Metabolism for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the metabolism of fatty acid ethyl esters (FAEEs), non-oxidative metabolites of ethanol implicated in alcohol-induced organ damage. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, toxicological implications, and analytical methodologies pertinent to the study of these significant lipid molecules.

Introduction: The Significance of Non-Oxidative Ethanol Metabolism

While the primary pathway for ethanol metabolism is oxidative, leading to the formation of acetaldehyde and acetate, a smaller but highly significant non-oxidative pathway results in the formation of fatty acid ethyl esters (FAEEs).[1] These esters are formed through the esterification of fatty acids with ethanol and have been identified as key mediators of alcohol-induced injury in organs such as the pancreas, heart, and liver.[2] Unlike the transient nature of blood alcohol, FAEEs can accumulate in tissues, providing a longer-term record of alcohol consumption and contributing to cellular dysfunction.[2] This guide will explore the intricate processes of FAEE synthesis, hydrolysis, transport, and their toxicological impact, offering a foundational understanding for researchers in the field.

The Enzymology of FAEE Synthesis: A Two-Pronged Approach

The formation of FAEEs from ethanol and fatty acids is not a spontaneous process but is catalyzed by a suite of enzymes with overlapping specificities. Two principal pathways contribute to FAEE synthesis: a direct esterification of free fatty acids and a transfer of an acyl group from acyl-CoA.

FAEE Synthases: Direct Esterification of Fatty Acids

A group of enzymes collectively known as FAEE synthases catalyze the direct esterification of free fatty acids with ethanol. These enzymes exhibit broad substrate specificity and are found in various tissues. Notably, several carboxylesterases (CES), particularly CES1, have been shown to possess significant FAEE synthase activity.[3][4][5] The activity of these enzymes is crucial in tissues with high lipid turnover.

Acyl-CoA:Ethanol O-Acyltransferase (AEAT): An Alternative Route

In addition to the direct esterification pathway, FAEEs can be synthesized via the activity of acyl-CoA:ethanol O-acyltransferase (AEAT). This enzyme utilizes activated fatty acids in the form of fatty acyl-CoAs as the acyl donor for esterification with ethanol. The AEAT pathway is particularly prominent in the liver and pancreas, organs with active fatty acid metabolism.

The following diagram illustrates the two primary pathways of FAEE synthesis:

Tissue-Specific Differences in FAEE Synthesis

The capacity for FAEE synthesis varies significantly between different organs. The liver and pancreas exhibit the highest rates of FAEE formation, consistent with their central roles in both ethanol and lipid metabolism. Adipose tissue, while a major storage site for lipids, has a comparatively lower rate of FAEE synthesis but a significant capacity for FAEE accumulation due to its large mass and slow turnover.[2]

Table 1: Relative FAEE Synthetic and Hydrolytic Activities in Human Tissues

| Tissue | FAEE Synthetic Activity | FAEE Hydrolytic Activity |

| Pancreas | High | High |

| Liver | High | High |

| Duodenum | High | Moderate |

| Adipose Tissue | Low | Very Low |

| Heart | Low | Very Low |

| Lung | Moderate | Moderate |

Data synthesized from multiple sources.

FAEE Hydrolysis: The Path to Degradation

The breakdown of FAEEs back into free fatty acids and ethanol is primarily catalyzed by carboxylesterases, the same family of enzymes that can contribute to their synthesis. This hydrolytic activity is crucial for limiting the accumulation of FAEEs and their associated toxicity. The balance between FAEE synthesis and hydrolysis is a key determinant of the net accumulation of these toxic metabolites in a given tissue. As indicated in Table 1, tissues like the liver and pancreas have robust hydrolytic capabilities, whereas adipose tissue and the heart have very low rates of FAEE breakdown, contributing to their susceptibility to accumulation.

The regulation of these carboxylesterases is complex, involving transcriptional control by nuclear receptors such as PPARα, PXR, and CAR, as well as post-translational modifications that can modulate their activity.[6][7]

Cellular and Organ-Level Transport of FAEEs

The movement of FAEEs within and between cells is a critical aspect of their metabolism and toxicology that is still under active investigation.

Intracellular Trafficking

Due to their lipophilic nature, it is hypothesized that FAEEs can passively diffuse across cellular membranes. However, evidence also points towards the involvement of protein-mediated transport. Fatty acid binding proteins (FABPs), which are abundant intracellular lipid chaperones, are likely candidates for binding and trafficking FAEEs to various organelles.[8][9] This directed transport could explain the observed accumulation of FAEEs in specific subcellular compartments, such as mitochondria.

Inter-Organ Transport

FAEEs synthesized in one tissue, such as the intestine, can be incorporated into lipoproteins and transported via the circulation to other organs. This mechanism allows for the systemic distribution of these toxic metabolites, potentially contributing to organ damage distant from the site of initial synthesis.

The Toxicological Impact of FAEE Accumulation

The accumulation of FAEEs in tissues is directly linked to cellular dysfunction and organ damage, primarily through two interconnected mechanisms: mitochondrial impairment and disruption of calcium homeostasis.

Mitochondrial Dysfunction

FAEEs have been shown to target mitochondria, leading to a cascade of detrimental effects. They can uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a central event in FAEE-induced cell injury.[10] The accumulation of FAEEs can also trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.[11][12]

Disruption of Calcium Signaling

In pancreatic acinar cells, FAEEs have been shown to cause a sustained, pathological increase in intracellular calcium concentration ([Ca2+]i). This is thought to occur through the sensitization of inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to excessive calcium release. This calcium overload can prematurely activate digestive enzymes within the pancreas, a key initiating event in acute pancreatitis.

Induction of Apoptosis

The culmination of mitochondrial dysfunction and calcium dysregulation often leads to the initiation of programmed cell death, or apoptosis. FAEEs have been shown to induce apoptosis through the activation of caspase cascades. Specifically, the release of cytochrome c from damaged mitochondria can trigger the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[13][14] The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is also likely perturbed by FAEE accumulation, further tipping the cell towards apoptosis.[15][16][17][18]

Experimental Protocols for FAEE Research

This section provides detailed, step-by-step methodologies for key experiments in FAEE research.

Protocol for Quantification of FAEEs in Hair by GC-MS

This protocol is adapted from established methods for the analysis of FAEEs as long-term biomarkers of alcohol consumption.[19][20][21][22][23]

I. Sample Preparation

-

Wash approximately 50 mg of hair sequentially with methanol and then n-hexane to remove external contaminants. Allow the hair to air dry completely.

-

Pulverize the washed and dried hair using a ball mill or similar mechanical disruption method.

-

To the pulverized hair in a glass vial, add an internal standard solution (e.g., deuterated FAEEs such as ethyl-d5-palmitate).

-

Add 1 mL of dimethyl sulfoxide (DMSO) and 3 mL of n-hexane.

-

Incubate the mixture overnight at room temperature with gentle agitation.

II. Extraction

-

Centrifuge the sample to separate the layers.

-

Carefully transfer the upper n-hexane layer to a clean glass tube.

-

Evaporate the n-hexane to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of n-hexane (e.g., 100 µL) for GC-MS analysis.

III. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and internal standards. Monitor characteristic ions for each analyte.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

IV. Data Analysis

-

Construct a calibration curve using standard solutions of the target FAEEs at known concentrations.

-

Quantify the FAEEs in the hair samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

-

Express the results as nanograms of FAEE per milligram of hair (ng/mg).

Protocol for Measuring FAEE Synthase Activity in Tissue Homogenates

This protocol outlines a method to determine the rate of FAEE synthesis in tissue samples.

I. Tissue Homogenate Preparation

-

Excise the tissue of interest (e.g., liver, pancreas) and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 250 mM sucrose and 1 mM EDTA).

-

Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.

-

The resulting supernatant is the cytosolic fraction, which can be used for the assay. Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford or BCA assay).

II. FAEE Synthase Activity Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.4

-

5 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

100 µM [14C]-oleic acid (or another fatty acid of interest)

-

200 mM Ethanol

-

-

In a microcentrifuge tube, add a known amount of cytosolic protein (e.g., 50-100 µg) to the reaction mixture to a final volume of 200 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 200 µL of 0.9% NaCl and vortex thoroughly to partition the phases.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the lower organic phase, which contains the lipids including the newly synthesized [14C]-FAEEs.

-

Evaporate the organic solvent under nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform.

III. Quantification

-

Spot the resuspended lipid extract onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a solvent system that separates FAEEs from free fatty acids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

Visualize the separated lipids (e.g., using iodine vapor).

-

Scrape the silica corresponding to the FAEE band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the FAEE synthase activity as picomoles of FAEE formed per minute per milligram of protein (pmol/min/mg).

Conclusion and Future Directions

The study of fatty acid ethyl ester metabolism is a rapidly evolving field with significant implications for understanding and potentially treating alcohol-related diseases. This guide has provided a comprehensive overview of the key enzymatic pathways, transport mechanisms, and toxicological consequences of FAEE accumulation. The detailed experimental protocols offer a practical resource for researchers investigating these processes.

Future research should focus on several key areas. A more complete understanding of the regulation of FAEE-metabolizing enzymes at both the transcriptional and post-translational levels is needed. Elucidating the specific protein-mediated transport mechanisms for FAEEs will provide crucial insights into their intracellular trafficking and organ-specific accumulation. Furthermore, a deeper investigation into the downstream signaling events of FAEE-induced toxicity will be critical for identifying novel therapeutic targets to mitigate alcohol-induced organ damage. The continued development and refinement of sensitive analytical methods will also be essential for advancing our understanding of the role of FAEEs as both mediators of disease and biomarkers of alcohol consumption.

References

- Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic acinar tissues and cells. (2020).

- Computational evidence for protein-mediated fatty acid transport across the sarcolemma. (n.d.).

- Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. (n.d.).

- Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). (2001).

- Fatty Acid Ethyl Esters: A New Method to Detect Heavy Alcohol Consumption in Hair. (n.d.).

- Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulf

- Gas Chromatography Tandem Mass Spectrometry for Biomarkers of Alcohol Abuse in Human Hair. (2010). Therapeutic Drug Monitoring.

- A novel, simultaneous extraction of FAEE and EtG from meconium and analysis by LC-MS/MS. (2016). Journal of Mass Spectrometry.

- Intracellular lipid transport: structure–function relationships in fatty acid binding proteins. (2017). Journal of Lipid Research.

- Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human .... (n.d.).

- Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. (2011). Journal of Pharmaceutical and Biomedical Analysis.

- Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry. (n.d.).

- Intracellular fatty acid trafficking and the role of cytosolic lipid binding proteins. (1989). Progress in Lipid Research.

- Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. (2022). Journal of Analytical & Pharmaceutical Research.

- The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases. (2022). Frontiers in Cell and Developmental Biology.

- Fatty acid–binding proteins 3, 7, and 8 bind cholesterol and facilitate its egress from lysosomes. (2024). Journal of Cell Biology.

- Calcium signalling in the acinar environment of the exocrine pancreas: physiology and p

- Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. (2021). Analytical and Bioanalytical Chemistry.

- Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancre

- Ethanol-Induced Apoptosis in Mouse Liver Fas- and Cytochrome c-Mediated Caspase-3 Activation P

- Is membrane transport of FFA mediated by lipid, protein, or both? Mechanisms and regulation of protein-mediated cellular fatty acid uptake: molecular, biochemical, and physiological evidence. (2007). Physiology.

- Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry. (2010).

- Is membrane transport of FFA mediated by lipid, protein, or both? An unknown protein mediates free fatty acid transport across the adipocyte plasma membrane. (2007). Physiology.

- Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-d

- Examining the role of fatty acid ethyl esters in diagnosing alcoholic pancre

- Enzyme Activity Measurement for Carboxylesterase. (n.d.).

- Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancre

- Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. (2023). Bioscience Reports.

- Transient and Long-Lasting Openings of the Mitochondrial Permeability Transition Pore Can Be Monitored Directly in Intact Cells. (n.d.).

- Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores. (n.d.).

- HHS Public Access. (2015).

- Transcriptional Regulation of Carboxylesterase 1 in Human Liver: Role of the Nuclear Receptor Subfamily 1 Group H Member 3 and Its Splice Isoforms. (2021). Drug Metabolism and Disposition.

- The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. (2023).

- Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory P

- EtG, FAEE, PEth: Direct markers of alcohol consumption. (2016). DNA Legal.

- Regulation of calcium in pancreatic α- and β-cells in health and disease. (n.d.).

- The relationship between the Bcl-2/Bax proteins and the mitochondria-mediated apoptosis pathway in the differentiation of adipose-derived stromal cells into neurons. (2016). PLOS ONE.

- Transcription Factor-Mediated Regulation of Carboxylesterase Enzymes in Livers of Mice. (n.d.).

- The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. (2016). PLOS ONE.

- Transcription factor-mediated regulation of carboxylesterase enzymes in livers of mice. (2012). Drug Metabolism and Disposition.

- Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. (2021). STAR Protocols.

- Mitochondrial Permeability Transition Pore Assay Kit - Apoptosis Detection. (n.d.). APExBIO.

- Direct Interaction between EgFABP1, a Fatty Acid Binding Protein from Echinococcus granulosus, and Phospholipid Membranes. (2012). PLOS ONE.

- Overview of Post-Translational Modifications (PTMs). (n.d.). Thermo Fisher Scientific.

- Recombinant Human Carboxylesterase 1/CES1 Protein, CF. (n.d.). R&D Systems.

- Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG)

- Deficiency in caspase-9 or caspase-3 induces compensatory caspase activation. (2000).

- Harnessing Folate-Mediated PSMA Targeting for Precision Therapy: An Intelligent Liposomal Nanoplatform Against Prost

- Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regul

- The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (n.d.).

Sources

- 1. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel function for fatty acid translocase (FAT)/CD36: involvement in long chain fatty acid transfer into the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recombinant Human Carboxylesterase 1/CES1 Protein, CF 4920-CE: R&D Systems [rndsystems.com]

- 4. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. longdom.org [longdom.org]

- 10. gut.bmj.com [gut.bmj.com]

- 11. research.unipd.it [research.unipd.it]

- 12. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of fatty acid synthase gene transcription. Sequences that confer a positive insulin effect and differentiation-dependent expression in 3T3-L1 preadipocytes are present in the 332 bp promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cbsjournal.com [cbsjournal.com]

- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 18. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons | PLOS One [journals.plos.org]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Ethyl Palmitate in Hair Using Ethyl Palmitate-d5 as an Internal Standard

Abstract

This application note details a robust protocol for the quantification of Ethyl Palmitate (EtPa), a primary Fatty Acid Ethyl Ester (FAEE), in human hair. The method utilizes Ethyl Palmitate-d5 (EtPa-d5) as a deuterated internal standard to correct for matrix effects, extraction efficiency, and instrumental variability. We explore the mechanistic principles of Electron Impact (EI) fragmentation—specifically the McLafferty rearrangement—that allow for the precise differentiation of the native analyte (m/z 88) and the deuterated standard (m/z 93). This guide is designed for forensic toxicologists and drug development researchers seeking compliance with Society of Hair Testing (SoHT) guidelines for detecting chronic excessive alcohol consumption.

Introduction: The Role of FAEEs in Alcohol Testing

Fatty Acid Ethyl Esters (FAEEs) are direct non-oxidative metabolites of ethanol formed by the enzymatic esterification of endogenous fatty acids (e.g., palmitic acid) with exogenous ethanol.[1][2][3] Unlike Ethyl Glucuronide (EtG), which is water-soluble and susceptible to washout, FAEEs are lipophilic and incorporate into the hair matrix via sebum, providing a long-term window of detection (months) for alcohol intake.

Why Ethyl Palmitate-d5?

In Gas Chromatography-Mass Spectrometry (GC-MS), the use of a deuterated internal standard is critical for quantitative accuracy. Ethyl Palmitate-d5 serves as the ideal surrogate because:

-

Chemical Equivalence: It shares nearly identical extraction coefficients and chromatographic behavior with native Ethyl Palmitate.

-

Mass Spectral Distinctness: The deuterium labeling on the ethyl group shifts the base peak fragment, preventing cross-talk between the analyte and the standard.

Chemical Physics: The McLafferty Rearrangement

To accurately set up the Mass Spectrometer in Selected Ion Monitoring (SIM) mode, one must understand the fragmentation kinetics of fatty acid esters.

Under Electron Impact (70 eV), Ethyl Palmitate undergoes a predictable McLafferty Rearrangement . This involves the transfer of a

Mechanism Logic

-

Native Ethyl Palmitate: The rearrangement produces a neutral alkene (

) and a charged enol radical cation containing the ethyl group.-

Fragment:

-

m/z:88 (Base Peak)[5]

-

-

Ethyl Palmitate-d5: The deuterium atoms are located on the ethyl group (

). The-

Fragment:

-

Calculation:

-

Visualization: Fragmentation Pathway

The following diagram illustrates the parallel fragmentation pathways that allow for simultaneous detection without interference.

Figure 1: Comparative fragmentation showing the mass shift of the base peak from m/z 88 to 93 due to the deuterated ethyl group.

Experimental Protocol

Materials & Reagents

-

Analyte: Ethyl Palmitate (Certified Reference Material).

-

Internal Standard: Ethyl Palmitate-d5 (Ethyl-d5).

-

Extraction Solvent: n-Heptane (HPLC Grade) / Dimethyl Sulfoxide (DMSO).

-

Wash Solvents: Dichloromethane (DCM), Acetone.

Sample Preparation Workflow

This protocol utilizes a liquid-liquid extraction (LLE) optimized for lipophilic markers, compliant with SoHT recommendations.

Step 1: Decontamination

-

Wash 50 mg of hair with 2 mL DCM (2 mins, vortex). Discard solvent.

-

Wash with 2 mL Acetone (2 mins, vortex). Discard solvent.

-

Note: This removes surface oils/shampoos but does not extract the intracuticular FAEEs.

-

Dry hair at room temperature.

Step 2: Pulverization & Incubation

-

Cut hair into <1 mm segments (or ball mill).

-

Weigh 20–50 mg into a glass vial.

-

Add Internal Standard: Spike with 20 µL of Ethyl Palmitate-d5 (100 ng/mL in heptane).

-

Add 0.5 mL DMSO and 2 mL n-Heptane.

-

Incubate/Shake: 15 hours at 25°C (or 1 hour ultrasonication, though overnight is preferred for complete recovery).

Step 3: Phase Separation & Concentration

-

Centrifuge (3000 rpm, 5 mins) to separate phases.

-

Transfer the upper organic layer (Heptane) to a clean vial.

-

Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute in 50 µL n-Heptane for GC-MS injection.

GC-MS Parameters

-

System: Agilent 7890/5977 (or equivalent).

-

Column: DB-5MS or HP-5MS (30m × 0.25mm × 0.25µm).

-

Why? Non-polar columns provide excellent separation of fatty acid esters based on chain length.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 260°C.

-

Oven Program:

-

Start 60°C (hold 1 min).

-

Ramp 20°C/min to 200°C.

-

Ramp 5°C/min to 260°C.

-

Ramp 20°C/min to 300°C (hold 3 mins).

-

-

MS Source: EI Source @ 230°C, Quadrupole @ 150°C.

-

Acquisition: SIM Mode (Selected Ion Monitoring).

SIM Table Setup

| Compound | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

| Ethyl Palmitate (Native) | 12.40 min | 88 | 101, 284 ( | 50 ms |

| Ethyl Palmitate-d5 (IS) | 12.38 min | 93 | 106, 289 ( | 50 ms |

Note on Retention Time: Deuterated isotopologues often elute slightly earlier (1-3 seconds) than native compounds on non-polar columns due to the "deuterium isotope effect" reducing London dispersion forces.

Workflow Visualization

Figure 2: Step-by-step extraction and analysis workflow for FAEEs in hair.

Method Validation & Quality Control

To ensure the method meets forensic standards (E-E-A-T), the following validation parameters must be established.

Linearity and Sensitivity

-

Calibration Range: 0.05 – 5.0 ng/mg hair.

-

LOD (Limit of Detection): Typically ~0.01 ng/mg.

-

LOQ (Limit of Quantitation): Typically ~0.03 ng/mg.

-

Calculation: Plot the Area Ratio (

) vs. Concentration Ratio.

Acceptance Criteria

-

Retention Time: The analyte must elute within ±0.1 min of the calibrator.

-

Ion Ratios: The ratio of Quant/Qualifier ions (e.g., 88/101) must be within ±20% of the reference standard.

-

IS Recovery: The absolute area of EtPa-d5 should not deviate >50% from the calibration average, indicating consistent extraction efficiency.

SoHT Cut-offs (Interpretation)

According to the Society of Hair Testing (SoHT) consensus:

-

Chronic Excessive Alcohol Consumption:

-

Sum of 4 FAEEs (Myristate, Palmitate, Oleate, Stearate)

0.5 ng/mg (0–3 cm segment). -

Note: Ethyl Palmitate is often the most abundant and stable ester.

-

Troubleshooting "The Voice of Experience"

| Issue | Probable Cause | Corrective Action |

| IS Signal (m/z 93) is low | Matrix suppression or poor extraction. | Check the DMSO/Heptane ratio. Ensure the hair is fully pulverized to release lipids. |

| RT Shift > 0.1 min | Column contamination or trim needed. | Clip 10cm from the column inlet (guard column recommended). |

| High Background m/z 88 | Contamination from lab plastics/lotions. | FAEEs are ubiquitous. Use glass vials only. Avoid hand creams containing palmitates. |

| Peak Tailing | Active sites in the inlet. | Replace the inlet liner and gold seal. Ensure splitless hold time is optimized (approx 1 min). |

References

-

Society of Hair Testing (SoHT). (2019).[9] Consensus of the Society of Hair Testing on hair testing for chronic excessive alcohol consumption 2019.

-

Source: [Link]

-

-

Pragst, F., & Yegles, M. (2008). Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy? Therapeutic Drug Monitoring.

-

Source: [Link]

-

-

Albermann, M. E., et al. (2012). Determination of fatty acid ethyl esters in hair by headspace solid-phase microextraction and gas chromatography-mass spectrometry.[5][6][7][10] Journal of Chromatography B.

-

Source: [Link]

-

-

McLafferty, F. W. (1959).[11] Mass Spectrometric Analysis.[2][4][5][6][7][9][10][11][12][13][14][15] Molecular Rearrangements. Analytical Chemistry.[2][3][5][6][7][9][10][11][12][14] (Foundational text for the fragmentation mechanism).

-

Source: [Link]

-

Sources

- 1. EtG and FAEE, the Two Key Alcohol Markers | DNA Legal [dnalegal.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. gtfch.org [gtfch.org]

- 7. soht.org [soht.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. youtube.com [youtube.com]

- 14. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 15. GCMS Section 6.14 [people.whitman.edu]

Application and Protocol for the Utilization of Ethyl Palmitate-d5 as an Internal Standard in Biological Sample Analysis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Ethyl Palmitate-d5 as an internal standard (IS) for the quantitative analysis of endogenous or exogenous analytes in biological matrices. The protocol emphasizes the principles of scientific integrity, offering a self-validating system for robust and reproducible results. This guide will delve into the causality behind experimental choices, ensuring a deep understanding of the methodology.

Introduction: The Imperative of Internal Standards in Bioanalysis

Quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variabilities.[2] The analyte-to-internal standard response ratio is used for quantification, which significantly enhances the accuracy and precision of the results.[2]

Stable isotope-labeled internal standards (SIL-IS), such as Ethyl Palmitate-d5, are considered the gold standard in quantitative bioanalysis.[1] These standards are structurally identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical and physical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, providing the most accurate correction.[1]

Ethyl Palmitate-d5 is the deuterated form of Ethyl Palmitate, a fatty acid ethyl ester (FAEE).[3] FAEEs are of significant interest as biomarkers for alcohol consumption and are implicated in various physiological and pathological processes.[4] The use of Ethyl Palmitate-d5 is therefore critical for the accurate quantification of these and other structurally related analytes in complex biological samples.

Materials and Reagents

This section outlines the necessary materials and reagents for the successful implementation of this protocol.

| Material/Reagent | Supplier | Catalogue Number | Notes |

| Ethyl Palmitate-d5 | Santa Cruz Biotechnology | sc-224433 | Or equivalent |

| Ethyl Palmitate | Sigma-Aldrich | 67107 | For calibration standards |

| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 | Or equivalent |

| Isopropanol (LC-MS Grade) | Fisher Scientific | A461-4 | Or equivalent |

| Methyl-tert-butyl ether (MTBE) | Sigma-Aldrich | 34875 | Or equivalent |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 | Or equivalent |

| Water (LC-MS Grade) | Fisher Scientific | W6-4 | Or equivalent |

| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 | Or equivalent |

| Biological Matrix (Plasma, Serum, etc.) | BioIVT | Various | Or equivalent |

| Microcentrifuge Tubes (1.5 mL) | Eppendorf | 022363204 | Or equivalent |

| Glass Vials (2 mL) with Septa Caps | Agilent | 5182-0714 | Or equivalent |

Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is paramount for the integrity of the quantitative data.

Ethyl Palmitate-d5 Internal Standard Stock Solution (1 mg/mL)

-

Allow the vial of Ethyl Palmitate-d5 to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of Ethyl Palmitate-d5 into a 10 mL volumetric flask.

-

Dissolve the Ethyl Palmitate-d5 in methanol and bring the volume to the mark.

-

Cap the flask and vortex for at least 30 seconds to ensure complete dissolution.

-

Transfer the stock solution to an amber glass vial and store at -20°C. This solution is stable for up to 6 months.[3]

Ethyl Palmitate-d5 Internal Standard Working Solution (IS-WS)

The concentration of the IS-WS should be optimized based on the expected analyte concentration range and the sensitivity of the mass spectrometer. A common starting point is a concentration that yields a response in the mid-range of the detector's linear dynamic range. For many lipidomic applications, a working solution concentration of 1-10 µg/mL is appropriate.

Example Preparation of a 5 µg/mL IS-WS:

-

Transfer 50 µL of the 1 mg/mL Ethyl Palmitate-d5 stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) mixture of methanol and isopropanol.

-

Vortex thoroughly to ensure homogeneity.

-

This working solution should be prepared fresh daily or stored at -20°C for no longer than one week.

Analyte Stock and Working Solutions for Calibration Curve

Prepare stock and working solutions of the non-deuterated analyte (e.g., Ethyl Palmitate) in a similar manner to the internal standard. A serial dilution of the working solution will be used to create the calibration curve.

Experimental Protocol: Spiking of Biological Samples

This protocol describes the procedure for spiking plasma or serum samples with Ethyl Palmitate-d5. The method is based on a protein precipitation and liquid-liquid extraction procedure.

Sample Thawing and Aliquoting

-

Thaw frozen biological samples (e.g., plasma, serum) on ice to maintain sample integrity.

-

Once thawed, gently vortex the samples to ensure homogeneity.

-

Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

Internal Standard Spiking

-

Add 10 µL of the Ethyl Palmitate-d5 IS-WS (e.g., 5 µg/mL) to each 100 µL sample aliquot.

-

Vortex each tube for 10 seconds to ensure thorough mixing of the internal standard with the matrix.

Protein Precipitation and Lipid Extraction

-

Add 300 µL of ice-cold methanol to each tube. The cold methanol aids in the efficient precipitation of proteins.

-

Vortex vigorously for 30 seconds.

-

Add 1 mL of ice-cold MTBE to each tube. MTBE is an effective solvent for the extraction of lipids.

-

Vortex for 1 minute, then shake for 10 minutes at 4°C to ensure complete extraction.

-

Add 250 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds.

-

Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.

Supernatant Transfer and Drying

-

Carefully collect the upper organic layer (approximately 800-900 µL) containing the lipids and internal standard and transfer it to a new clean tube. Be cautious not to disturb the protein pellet and aqueous layer.

-

Dry the extracted lipids under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC method (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Analysis and Quality Control

Quantification

The concentration of the analyte in the unknown samples is determined by calculating the analyte-to-internal standard peak area ratio and comparing it to the calibration curve. The calibration curve is generated by plotting the analyte-to-IS peak area ratio of the calibration standards against their known concentrations.

Quality Control (QC)

To ensure the validity of the results, it is essential to monitor the performance of the internal standard.

-

Internal Standard Response: The peak area of Ethyl Palmitate-d5 should be monitored in all samples. A common acceptance criterion is that the IS response in any given sample should be within 50-150% of the mean IS response of the calibration standards and quality control samples.[1] Deviations outside this range may indicate issues with sample preparation or instrument performance and should be investigated.

-

Cross-Interference: According to the ICH M10 guidance, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the internal standard signal should be ≤ 5% of the IS response.[2]

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| High Variability in IS Response | Inconsistent pipetting of IS-WS or sample. | Ensure proper pipette calibration and technique. |

| Incomplete mixing of IS with the sample. | Vortex samples thoroughly after IS addition. | |

| Instrument instability. | Perform system suitability tests and instrument maintenance. | |

| Low IS Recovery | Inefficient extraction. | Optimize extraction solvent and procedure. |

| Adsorption of the analyte to surfaces. | Use silanized glassware or low-binding tubes. | |

| Degradation of the internal standard. | Prepare fresh working solutions and check storage conditions. | |

| IS Signal Suppression or Enhancement | Matrix effects. | Optimize chromatographic separation to resolve the analyte and IS from co-eluting matrix components.[5] |

| Further dilute the sample extract. |

Visualization of the Workflow

The following diagram illustrates the complete workflow for spiking biological samples with Ethyl Palmitate-d5.

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol: Sample Preparation for Ethyl Palmitate-d5 Analysis in Plasma

Introduction & Scope

Ethyl Palmitate (EtPa) is a specific Fatty Acid Ethyl Ester (FAEE) formed via the non-oxidative metabolism of ethanol. Unlike direct ethanol measurement, which has a short half-life, FAEEs accumulate in lipid matrices and can persist in plasma for up to 24 hours after alcohol ingestion, serving as a reliable short-term biomarker for ethanol consumption.

Ethyl Palmitate-d5 (EtPa-d5) serves as the critical Internal Standard (IS) for this analysis. Its deuterated ethyl moiety (

This guide details a robust Liquid-Liquid Extraction (LLE) protocol coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . This workflow is designed to overcome the primary challenges of FAEE analysis: high lipophilicity, potential for in vitro formation, and matrix complexity.

Pre-Analytical Considerations (Critical)

The integrity of FAEE quantification is established before the sample reaches the lab. Improper handling can lead to false positives due to in vitro FAEE synthesis (reaction of residual ethanol with plasma triglycerides).

-

Collection Vessel: Use Sodium Fluoride/Potassium Oxalate (grey-top) tubes. Fluoride inhibits enolase and some lipase activity, reducing in vitro ethanol metabolism and esterification.

-

Temperature Control: Samples must be kept at 4°C immediately after draw and centrifuged within 30 minutes.

-

Storage: Plasma must be separated and stored at -80°C . Stability studies indicate FAEEs are stable for >1 year at -80°C, but degrade significantly at -20°C or room temperature [1].

-

Lipase Inhibition: For high-stakes forensic analysis, adding a specific lipase inhibitor (e.g., Orlistat or Tetrahydrolipstatin) to the collection tube is recommended to preventing post-sampling FAEE formation.

Reagents & Standards Preparation

Materials

-

Internal Standard: Ethyl Palmitate-d5 (EtPa-d5), isotopic purity >99%.

-

Solvents: Methanol (LC-MS grade), Heptane (or Hexane, HPLC grade), Acetone.

-

Matrix: Drug-free human plasma (for calibration standards).

Standard Solutions

-

Stock Solution (1 mg/mL): Dissolve 10 mg of EtPa-d5 in 10 mL of Ethanol or Methanol. Store at -20°C.

-

Working Internal Standard (WIS): Dilute Stock to 1 µg/mL in Methanol.

-

Note: Methanol is preferred over hexane for the WIS because it is miscible with plasma, ensuring homogenous distribution of the IS before extraction.

-

Sample Preparation Protocol: Cold Methanol-LLE

This protocol utilizes a "protein precipitation-assisted liquid-liquid extraction." The cold methanol denatures proteins and liberates FAEEs from lipoproteins, while the non-polar solvent (Heptane) selectively extracts the esters.

Step-by-Step Workflow

-

Thawing: Thaw plasma samples at room temperature (max 20 mins) and vortex gently.

-

Aliquot & Spike:

-

Transfer 500 µL of plasma to a 10 mL glass centrifuge tube (Teflon-lined cap).

-

Add 25 µL of EtPa-d5 WIS (1 µg/mL).

-

Result: Final IS concentration approx 50 ng/mL.

-

-

Equilibration: Vortex for 10 seconds and incubate for 5 minutes to allow IS interaction with plasma proteins.

-

Protein Precipitation:

-

Extraction:

-

Vortex vigorously for 2 minutes.

-

Add 2 mL of Heptane .

-

Shake mechanically (reciprocal shaker) for 10 minutes.

-

-

Phase Separation:

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Observation: Three layers form: Pellet (bottom), Methanol/Water (middle), Heptane (top).

-

-

Transfer: Carefully transfer the upper Heptane layer to a clean glass vial.

-

Concentration (Optional but Recommended):

-

Evaporate the Heptane fraction to dryness under a gentle stream of Nitrogen at 30°C.

-

Reconstitute in 100 µL of Heptane or Isooctane.

-

Benefit: Increases sensitivity by 20-fold.

-

Workflow Visualization

Figure 1: Optimized Liquid-Liquid Extraction workflow for Ethyl Palmitate-d5 in plasma.

Instrumental Analysis: GC-MS/MS

While GC-FID can detect FAEEs, GC-MS/MS (Triple Quadrupole) is required for high sensitivity and definitive identification using the d5-IS.

Chromatographic Conditions

-

Column: DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm). Non-polar columns are ideal for fatty acid esters.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Injection: 1 µL, Splitless mode (purge on at 1.0 min).

-

Inlet Temp: 250°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 20°C/min to 200°C.

-

Ramp: 5°C/min to 300°C (hold 3 min).

-

Total Run Time: Approx 20-25 mins.

-

Mass Spectrometry Settings (EI Source)

FAEEs undergo characteristic McLafferty rearrangement , yielding a base peak at m/z 88 for native ethyl esters. The d5-ethyl group shifts this fragment by +5 Da.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Dwell Time | Collision Energy |

| Ethyl Palmitate | 284.3 ( | 88.1 | 101.1 | 100 ms | 10-15 eV |

| Ethyl Palmitate-d5 | 289.3 ( | 93.1 | 106.1 | 100 ms | 10-15 eV |

-

Quantifier Ion (d5): m/z 93.1 corresponds to the deuterated McLafferty ion

. -

Qualifier Ion (d5): m/z 106.1 corresponds to the deuterated fragment

.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, every batch must meet these criteria:

-

Internal Standard Recovery: The area count of EtPa-d5 in samples must be within ±20% of the mean area count in the calibration standards. A drastic drop indicates extraction failure or matrix suppression.

-

Linearity:

over the range of 10–2000 ng/mL. -

Blank Check: A double blank (solvent only) and a zero blank (matrix + IS only) must be run. The zero blank must show no interference at the native transition (284 -> 88).

-

Stability Check: Re-inject a QC sample at the end of the run. A deviation >15% suggests on-column degradation or solvent evaporation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery of IS | Incomplete phase separation or protein binding. | Increase shaking time during extraction; ensure Methanol is cold (-80°C) to maximize precipitation. |

| High Background/Ghost Peaks | Contamination from plasticware. | Use glass tubes and pipettes where possible. FAEEs are ubiquitous in some lab plastics/soaps. |

| Peak Tailing | Active sites in GC liner. | Replace inlet liner with a deactivated, wool-packed liner. Trim column guard. |

| IS Signal in Native Channel | Isotopic impurity or "Cross-talk". | Verify d5 purity. Ensure MS resolution is sufficient (0.7 FWHM) to separate m/z 88 and 93 channels. |

References

-

Stability of plasma and erythrocyte fatty acid composition during cold storage. Source: PubMed / Clin Chim Acta. URL:[Link]

-

Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples. Source: PMC / Molecules. URL:[Link]

-

An improved method for rapidly quantifying fatty acid ethyl esters in meconium suitable for prenatal alcohol screening. Source: PubMed / Alcohol Clin Exp Res. URL:[Link]

-

Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide and Ethyl Palmitate in Hair. Source: MDPI / Molecules. URL:[Link]

Sources

- 1. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: The Role of Ethyl Palmitate-d5 in the Quantitative Analysis of Ethanol's Non-Oxidative Metabolism

Introduction The assessment of ethanol consumption is a cornerstone of clinical and forensic toxicology, drug development, and public health research. While direct measurement of blood or breath alcohol concentration provides a snapshot of recent intake, it fails to capture the history of an individual's consumption patterns. To address this, researchers have turned to long-term biomarkers that persist in the body long after ethanol has been eliminated. Among the most reliable of these are Fatty Acid Ethyl Esters (FAEEs), the products of ethanol's non-oxidative metabolism.[1][2]

FAEEs are formed through the esterification of fatty acids with ethanol, a reaction that occurs in various tissues, notably the liver, pancreas, and adipose tissue.[3] These lipophilic compounds can accumulate in different biological matrices, including blood, meconium, and, most significantly for long-term monitoring, hair.[4][5] Ethyl palmitate, being one of the most abundant FAEEs, serves as a primary analytical target for assessing chronic alcohol consumption.[6][7]

Accurate quantification of ethyl palmitate is paramount for reliable interpretation. This is achieved through the principle of stable isotope dilution analysis, which employs a deuterated internal standard. Ethyl Palmitate-d5, a molecule identical to its endogenous counterpart except for the substitution of five hydrogen atoms with deuterium on the ethyl group, is the gold standard for this purpose. Its use corrects for sample loss during preparation and variations in instrument response, ensuring the highest degree of accuracy and precision. This document provides a comprehensive guide to the theory, application, and analytical protocols for using Ethyl Palmitate-d5 in the study of ethanol metabolism.

Biochemical Foundation: Formation and Significance of FAEEs

The Non-Oxidative Metabolic Pathway

While the majority of ingested ethanol is metabolized oxidatively in the liver to acetaldehyde and then acetate, a minor but highly significant non-oxidative pathway results in the formation of FAEEs.[1][8] This enzymatic process, catalyzed by FAEE synthases and other non-specific enzymes, conjugates ethanol with endogenous fatty acids or fatty acyl-CoA. The resulting FAEEs contribute to the toxic effects of alcohol in organs like the pancreas and heart.[1][3]

Sources

- 1. ovid.com [ovid.com]

- 2. Biomarkers of alcohol misuse: recent advances and future prospects [termedia.pl]

- 3. Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usdtl.com [usdtl.com]

Precision Quantification of Ethyl Palmitate in Biological Matrices: A Deuterated Internal Standard Protocol

Application Note: AN-FAEE-2026-02 Methodology: Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) Target Analyte: Ethyl Palmitate (EtPa) Internal Standard: Ethyl Palmitate-d5 (EtPa-d5) Primary Matrix: Hair (Adaptable to Plasma/Meconium)

Abstract & Scientific Rationale

Fatty Acid Ethyl Esters (FAEEs) are direct, non-oxidative metabolites of ethanol, formed via the enzymatic esterification of ethanol with endogenous fatty acids (primarily palmitic acid) and catalyzed by FAEE synthases.[1][2][3] Unlike Ethyl Glucuronide (EtG), which is water-soluble, EtPa is highly lipophilic. It accumulates in keratinized matrices (hair) and sebum, providing a retrospective window of alcohol consumption spanning months.

This protocol establishes a rigorous calibration curve for EtPa using Ethyl Palmitate-d5 (EtPa-d5) as the Internal Standard (IS). The use of a deuterated isotopologue is non-negotiable for high-reliability forensic and clinical data. It corrects for:

-

Extraction Efficiency: Variations in recovery from the keratin matrix.

-

Matrix Effects: Ion suppression or enhancement in the MS source.

-

Injection Variability: Fluctuations in injection volume or liner activity.

The Mechanism of Detection (GC-MS)

In Electron Impact (EI) ionization, FAEEs undergo a characteristic McLafferty Rearrangement .

-

Native EtPa (m/z 88): The base peak results from the migration of a gamma-hydrogen to the carbonyl oxygen, cleaving the beta-bond.

-

EtPa-d5 (m/z 93): The deuterium atoms on the ethyl group shift this fragment by +5 Da, providing a clean, interference-free quantitation channel.

Caption: Figure 1. The McLafferty Rearrangement mechanism illustrating the specific mass shift utilized for selective quantification.

Materials & Equipment

Reagents

-

Ethyl Palmitate Standard (Native): >99% purity (e.g., Sigma-Aldrich, Cerilliant).

-

Ethyl Palmitate-d5 (IS): >98% isotopic purity (e.g., Cayman Chemical, Toronto Research Chemicals). Note: Ensure the deuterium label is on the ethyl group.

-

Solvents: n-Heptane (HPLC Grade), Dichloromethane (DCM), Methanol (LC-MS Grade), Dimethyl Sulfoxide (DMSO).

-

Matrix: Blank hair (verified FAEE-free) for matrix-matched calibration.

Instrumentation

-

GC-MS: Agilent 7890/5977 or equivalent single quadrupole system.

-

Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

-

Extraction: High-energy ball mill (e.g., Retsch MM400) and ultrasonic bath.

Preparation of Standards

Critical Warning: Do not use ethanol as a solvent for stock or working solutions, as it may drive transesterification with trace fatty acids in the sample, artificially inflating EtPa levels. Use n-Heptane or Acetonitrile .

Stock Solutions[4]

-

EtPa Stock (1.0 mg/mL): Weigh 10 mg Native EtPa into a 10 mL volumetric flask. Dissolve in n-Heptane.

-

EtPa-d5 IS Stock (1.0 mg/mL): Weigh 10 mg EtPa-d5 into a 10 mL volumetric flask. Dissolve in n-Heptane.

Working Solutions

-

IS Spiking Solution (1.0 µg/mL): Dilute EtPa-d5 Stock 1:1000 in n-Heptane.

-

Calibration Working Mixes: Prepare serial dilutions of Native EtPa in n-Heptane to create spiking standards.

Calibration Levels (Matrix-Matched)

To establish a curve relevant to forensic cut-offs (0.2 ng/mg), prepare the following levels by spiking 20 mg of blank hair.

| Calibrator Level | Target Conc. (ng/mg hair) | Volume of Std Added (µL) | Concentration of Std (µg/mL) |

| Cal 1 (LLOQ) | 0.05 | 10 | 0.1 |

| Cal 2 | 0.10 | 20 | 0.1 |

| Cal 3 (Cut-off) | 0.20 | 40 | 0.1 |

| Cal 4 | 0.50 | 10 | 1.0 |

| Cal 5 | 1.00 | 20 | 1.0 |

| Cal 6 | 2.50 | 50 | 1.0 |

| Cal 7 (ULOQ) | 5.00 | 10 | 10.0 |

Note: All samples, including Calibrators, Blanks, and Unknowns, receive a fixed spike of IS Spiking Solution (e.g., 20 µL of 1.0 µg/mL = 1.0 ng/mg equivalent).

Experimental Protocol: Extraction & Analysis

Sample Preparation Workflow

The extraction of lipophilic markers from the keratin matrix requires physical pulverization followed by solvent swelling.

Caption: Figure 2.[4][5][6][7] Optimized sample preparation workflow ensuring maximum recovery and matrix removal.

Step-by-Step:

-

Wash: Wash hair segments sequentially with water and acetone (2 mins each) to remove external oils. Dry completely.

-

Pulverize: Cut hair into <1mm snippets or ball-mill to a powder. Weigh 20 mg into a glass vial.

-

IS Addition: Add 20 µL of IS Spiking Solution (EtPa-d5) directly to the hair powder. Allow solvent to evaporate briefly.

-

Extraction: Add 500 µL DMSO and 2 mL n-Heptane.

-

Agitation: Sonicate for 1 hour or shake vigorously overnight. The DMSO swells the keratin; Heptane extracts the FAEEs.

-

Separation: Centrifuge at 3000 rpm for 5 min. Transfer the upper Heptane layer to a clean vial.

-

Concentration: Evaporate the Heptane layer to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 50 µL n-Heptane. Transfer to GC vial with insert.

GC-MS Method Parameters

Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Start: 60°C (hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 240°C (Elution of EtPa)

-

Ramp 3: 30°C/min to 300°C (Bake out)

-

-

MS Source: 230°C, Quad: 150°C.

-

SIM Acquisition Table:

| Compound | RT (approx min) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| Ethyl Palmitate | 12.5 | 88.0 | 101.0 | 284.2 |

| Ethyl Palmitate-d5 | 12.5 | 93.0 | 106.0 | 289.2 |

Data Analysis & Validation

Establishing the Curve

Do not use simple peak area. You must use the Area Ratio .

Plot Area Ratio (Y) vs. Concentration Ratio (X) (or nominal concentration if IS is constant). Use Linear Regression with 1/x weighting . The 1/x weighting is crucial because FAEE variance increases with concentration (heteroscedasticity).

Validation Acceptance Criteria (SWGTOX / FDA Bioanalytical Guidelines)

| Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.990 |

| Accuracy (Bias) | ±15% of nominal (±20% at LLOQ) |

| Precision (CV%) | <15% (<20% at LLOQ) |

| Retention Time | ±2% deviation from Calibrators |

| Ion Ratios | Qualifier/Quantifier ratio within ±20% of standard |

Troubleshooting "Crosstalk"

If you see m/z 88 signal in your pure EtPa-d5 standard, or m/z 93 in your pure native standard:

-

Isotopic Purity: Ensure EtPa-d5 is >99% D5. Lower grades contain D4/D3 which interfere.

-

Concentration Overload: If the detector saturates, peak widening can cause spectral skewing. Dilute samples.

References

-

Society of Hair Testing (SoHT). (2019). Consensus for the use of alcohol markers in hair for assessment of both abstinence and chronic alcohol consumption.[5]

-

[Link]

-

-

Pragst, F., et al. (2001).[5] "Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS)." Forensic Science International.

-

[Link]

-

-

Wurst, F. M., et al. (2015). "Ethyl glucuronide and fatty acid ethyl esters in hair: determination of cut-off values for the detection of alcohol consumption." Alcohol and Alcoholism.

-

[Link]

-

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).

-

[Link]

-

-

US Food and Drug Administration (FDA). (2018).

-

[Link]

-

Sources

- 1. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. epaosc.org [epaosc.org]

- 7. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Ethyl Palmitate-d5 Analysis

Topic: Troubleshooting Matrix Effects in FAEE Quantification

Status: Operational | Audience: Analytical Chemists, Toxicologists | Version: 2.0

Executive Summary

Ethyl Palmitate (E16:0) is a primary Fatty Acid Ethyl Ester (FAEE) biomarker used to assess chronic alcohol consumption, particularly in hair and meconium matrices.[1] Ethyl Palmitate-d5 is the industry-standard internal standard (IS) used to normalize recovery losses and ionization variability.

However, reliance on the d5-analog does not guarantee immunity from matrix effects. In complex matrices like hair (keratin/sebum) or meconium, ion suppression (LC-MS/MS) or active site adsorption (GC-MS) can compromise quantitation.[1] This guide addresses the specific failure modes where the IS fails to compensate for the analyte, providing diagnostic workflows and mitigation strategies.

Module 1: Diagnostic Hub

"How do I quantify the severity of my matrix effect?"

Do not rely solely on visual inspection of chromatograms.[1] You must mathematically quantify the Matrix Factor (MF) to determine if your assay is valid.

The Matuszewski Protocol (Standard Validation)

To isolate matrix effects from recovery issues, prepare three sets of samples.

| Set | Description | Composition |

| Set A | Neat Standards | Analyte + IS in pure mobile phase/solvent. |

| Set B | Post-Extraction Spike | Blank matrix extracted first, then spiked with Analyte + IS.[1] |

| Set C | Pre-Extraction Spike | Blank matrix spiked with Analyte + IS, then extracted.[1] |

Calculation Logic

Use these formulas to diagnose the root cause of low sensitivity.

-

Matrix Factor (MF): Measures ion suppression/enhancement.[1][2][3][4]

-

MF < 1: Ion Suppression (Signal Loss)

-

MF > 1: Ion Enhancement (Signal Gain)

-

-

IS-Normalized MF: The critical metric for validation.[1]

-

Target: The IS-Norm MF should be close to 1.0 (indicating the IS is suppressed to the same degree as the analyte).

-

Module 2: The "Isotope Effect" Trap